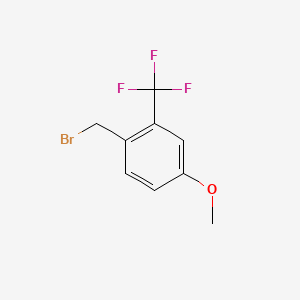

4-Methoxy-2-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 4-Methoxy-2-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAUNLGVNSSAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Methoxy-2-(trifluoromethyl)benzyl bromide

CAS Number: 916420-86-5[1]

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzyl bromide is a specialized alkylating agent used extensively in medicinal chemistry to introduce the 4-methoxy-2-(trifluoromethyl)benzyl moiety into drug candidates.[1] This structural fragment is a "privileged substructure" in modern drug design, leveraging the ortho-trifluoromethyl group to modulate lipophilicity and metabolic stability, while the para-methoxy group serves as a specific electronic donor and hydrogen bond acceptor.[1]

This guide details the physicochemical profile, synthesis pathways, and handling protocols for this compound, designed for researchers requiring high-purity functionalization of nucleophilic scaffolds.[1]

Chemical Profile & Identification

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |

| CAS Number | 916420-86-5 |

| Molecular Formula | |

| Molecular Weight | 269.06 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate; Insoluble in Water |

| Reactivity Class | Benzyl Halide (Strong Electrophile) |

| Hazards | Corrosive (Skin/Eye), Lachrymator (Tear Gas effect) |

Synthesis & Production Methodologies

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is typically approached via two primary routes. The choice depends on the availability of precursors and the required purity profile.[1]

Method A: Bromination of Benzyl Alcohol (High Precision)

This is the preferred laboratory-scale method, offering higher selectivity and easier purification compared to radical bromination.[1]

-

Precursor: 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (CAS 773871-39-9).[1][2][3][4][5]

-

Reagent: Phosphorus Tribromide (

) or Carbon Tetrabromide/Triphenylphosphine ( -

Mechanism: Nucleophilic substitution (

).[1] The hydroxyl group is converted into a good leaving group (bromophosphite intermediate) and displaced by bromide.[1]

Protocol (Standardized):

-

Dissolution: Dissolve 1.0 eq of the benzyl alcohol in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C to control the exothermic nature of the reaction.

-

Addition: Dropwise addition of

(0.4 eq). -

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Slowly add saturated

solution. -

Extraction: Extract with DCM, dry over

, and concentrate in vacuo.

Method B: Radical Bromination (Industrial/Scale-Up)

Used when the toluene precursor is more accessible.[1] Requires careful control to avoid poly-bromination.[1]

-

Precursor: 4-Methoxy-2-(trifluoromethyl)toluene.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).[1]

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise conversion of the alcohol precursor to the target benzyl bromide via phosphorus tribromide activation.[1]

Medicinal Chemistry Applications

This compound acts as a critical "warhead" for introducing the 4-methoxy-2-(trifluoromethyl)benzyl group.[1] This specific substitution pattern offers unique pharmacological advantages:

-

Metabolic Stability: The

group at the ortho position blocks metabolic attack at the benzylic position and sterically protects the ring from oxidation.[1] -

Lipophilicity Modulation: The fluorine atoms increase the

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1] -

Electronic Effects: The para-methoxy group acts as an electron-donating group (EDG), increasing electron density in the ring, while the ortho-CF3 is electron-withdrawing.[1] This "push-pull" electronic character can optimize binding interactions with receptor pockets (e.g., Estrogen Related Receptors).[1]

Application Workflow: Nucleophilic Substitution

The bromide is displaced by nucleophiles (amines, phenols, thiols) to generate libraries of bioactive compounds.[1]

Standard Alkylation Protocol:

-

Solvent: DMF or Acetonitrile.[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Conditions: Stir at 60°C for 4-12 hours.

Figure 2: General workflow for coupling the benzyl bromide building block to a nucleophilic drug scaffold.[1]

Safety & Handling Protocols (Lachrymator)

Critical Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin corrosives.[1]

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Spill Neutralization:

References

-

Sigma-Aldrich. Product Specification: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS 916420-86-5).[1] Retrieved from [1]

-

ChemicalBook. CAS Database List: 916420-86-5.[1] Retrieved from [1]

-

European Patent Office. Patent EP2536717: Aminothiazolones as Estrogen Related Receptor-Alpha Modulators.[1] (Demonstrates application of the building block). Retrieved from [1]

-

LookChem. Phosphorus Tribromide Reagent Profile & Reactivity. Retrieved from [1]

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications

Substituted benzyl halides are fundamental reagents in organic synthesis, serving as versatile electrophilic synthons for the introduction of benzylic moieties into a wide array of molecules. Within this class, 4-Methoxy-2-(trifluoromethyl)benzyl bromide emerges as a compound of significant interest, particularly for professionals in drug discovery and development. Its structure uniquely combines three key functional groups whose individual and collective properties can be leveraged to optimize the pharmacological profile of new chemical entities.

The methoxy (-OCH₃) group, a common feature in natural products and approved drugs, can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties like solubility.[1] Conversely, the trifluoromethyl (-CF₃) group is a powerful bioisostere for other groups, prized for its ability to increase lipophilicity, block metabolic pathways, and alter electronic properties, often leading to enhanced binding affinity and bioavailability.[2][3] The benzylic bromide provides a reactive handle for covalently linking this strategically functionalized aromatic ring to a target scaffold.

This guide offers a comprehensive technical overview of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, synthesizing available data on its physical properties, proposing a robust synthetic protocol, detailing its expected reactivity and handling requirements, and exploring its potential applications as a key intermediate in medicinal chemistry.

Physicochemical and Spectroscopic Profile

While specific experimental data for 4-Methoxy-2-(trifluoromethyl)benzyl bromide is not extensively documented in public literature, a reliable profile can be constructed by analyzing data from its close structural isomers. This comparative approach provides a scientifically grounded estimation of its properties.

Comparative Physical Properties of Isomeric Benzyl Bromides

| Property | 4-Methoxy-2-(trifluoromethyl)benzyl bromide | 2-Methoxy-4-(trifluoromethyl)benzyl bromide[4] | 4-Methoxy-3-(trifluoromethyl)benzyl bromide[5] | 4-(Trifluoromethoxy)benzyl bromide[6][7] |

| CAS Number | Not Available | 886500-59-0 | 261951-89-7 | 50824-05-0 |

| Molecular Formula | C₉H₈BrF₃O | C₉H₈BrF₃O | C₉H₈BrF₃O | C₈H₆BrF₃O |

| Molecular Weight | 269.07 g/mol | 269.07 g/mol | 269.07 g/mol | 255.03 g/mol |

| Physical Form | Predicted: Solid or low-melting solid | Solid | Solid | Liquid or Low Melting Solid |

| Melting Point | Estimated: 70-80 °C | Not Specified | 75-79 °C | 22-24 °C |

| Boiling Point | Not Available | Not Available | Not Available | 82-84 °C @ 10 mmHg |

| Purity | ≥95% (Typical for research chemicals) | ≥98% | 95% | ≥97% |

| Storage Temp. | Inert atmosphere, 2-8°C (Recommended) | 2-8°C | Not Specified | Refrigerated |

Predicted Spectroscopic Data

Based on its structure, the following spectroscopic signatures can be anticipated for 4-Methoxy-2-(trifluoromethyl)benzyl bromide:

-

¹H NMR (CDCl₃, 400 MHz) :

-

δ ~7.5-7.0 (m, 3H, Ar-H)

-

δ ~4.5 (s, 2H, -CH₂Br)

-

δ ~3.9 (s, 3H, -OCH₃)

-

-

¹⁹F NMR (CDCl₃, 376 MHz) :

-

δ ~ -62 to -64 (s, 3F, -CF₃)[8]

-

-

¹³C NMR (CDCl₃, 100 MHz) : Signals expected for the aromatic carbons (one bearing the -CF₃ group showing a characteristic quartet), the methoxy carbon, and the benzylic carbon.

Synthesis Protocol: Benzylic Bromination

The most direct and industrially scalable route to 4-Methoxy-2-(trifluoromethyl)benzyl bromide is via the radical-initiated benzylic bromination of the corresponding toluene precursor. This method is a standard transformation in organic synthesis.

Workflow for Synthesis

Caption: Proposed workflow for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide.

Step-by-Step Methodology

Materials:

-

4-Methoxy-2-(trifluoromethyl)toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 4-Methoxy-2-(trifluoromethyl)toluene (1.0 eq) and AIBN (0.05 eq) in anhydrous CCl₄.

-

Addition of Reagent : Add NBS (1.1 eq) to the solution.

-

Initiation and Reflux : Heat the mixture to reflux (approximately 77°C) using a heating mantle. Shine a floodlight on the flask to initiate the radical reaction.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting toluene derivative is fully consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture through a pad of celite to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine) and brine.

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-Methoxy-2-(trifluoromethyl)benzyl bromide.

Causality and Rationale : The use of NBS provides a low, steady concentration of bromine, which is crucial for selective benzylic halogenation over aromatic ring bromination. AIBN serves as a thermal radical initiator, which, upon heating, generates radicals that propagate the chain reaction. CCl₄ is a classic solvent for these reactions due to its inertness and ability to dissolve the reactants.

Reactivity, Handling, and Safety

Chemical Reactivity

As a benzylic bromide, this compound is a potent electrophile and an excellent substrate for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism. The electron-withdrawing trifluoromethyl group at the ortho position can influence the reactivity of the benzylic carbon.

Caption: Generalized Sₙ2 reaction pathway with a nucleophile (Nu⁻).

-

Common Reactions : It will readily react with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

-

Incompatibilities : The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Contact with moisture should be avoided as it can lead to hydrolysis, forming the corresponding benzyl alcohol.[10]

Handling and Personal Protective Equipment (PPE)

4-Methoxy-2-(trifluoromethyl)benzyl bromide is expected to be a corrosive and lachrymatory substance, consistent with other benzyl bromides.[11][12] Strict adherence to safety protocols is mandatory.

-

Engineering Controls : Handle only in a well-ventilated chemical fume hood.[11][13] An emergency eye wash station and safety shower must be readily accessible.[11]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[11][14]

-

Skin Protection : Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure full body coverage.[9][14]

-

Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[14]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). Keep away from incompatible materials.[9] Store locked up.[9][13]

Applications in Drug Discovery and Organic Synthesis

The primary application of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is as a sophisticated alkylating agent. It enables the precise installation of the 4-methoxy-2-(trifluoromethyl)benzyl group, a moiety designed to confer desirable ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties to a lead compound.

-

Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other functional groups, potentially improving target engagement or metabolic stability.

-

Modulation of Lipophilicity : The combination of the hydrophilic methoxy group and the lipophilic trifluoromethyl group allows for fine-tuning the overall lipophilicity (LogP) of a molecule, which is critical for cell permeability and oral bioavailability.

-

Blocking Metabolic Soft Spots : The trifluoromethyl group is metabolically robust. Placing it at a position susceptible to oxidative metabolism (e.g., P450-mediated hydroxylation) can block this pathway, thereby increasing the drug's half-life.

-

Use in Synthesis of Active Pharmaceutical Ingredients (APIs) : Similar brominated intermediates are crucial in the synthesis of a wide range of therapeutic agents, including inhibitors for various enzymes and receptor modulators.[15] For example, related compound 4-(Trifluoromethoxy)benzyl bromide is used in synthesizing antitubercular and anti-allergic agents.[6][12]

Conclusion

4-Methoxy-2-(trifluoromethyl)benzyl bromide represents a valuable and highly functionalized building block for researchers in organic and medicinal chemistry. While detailed experimental data on this specific isomer is sparse, a comprehensive understanding of its properties, synthesis, and reactivity can be derived from established chemical principles and analysis of its structural analogs. Its strategic combination of methoxy, trifluoromethyl, and benzyl bromide functionalities makes it an important tool for constructing complex molecules and for optimizing the properties of next-generation therapeutic agents. Proper adherence to the outlined synthesis and safety protocols is essential for its effective and safe utilization in the laboratory.

References

- Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethoxy)benzyl bromide - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl bromide.

- Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0).

- SynQuest Laboratories, Inc. (n.d.). 4-(Trifluoromethoxy)benzyl bromide Safety Data Sheet.

- Apollo Scientific. (2022). 4-Methoxybenzyl bromide Safety Data Sheet.

- ChemicalBook. (2026). 4-(Trifluoromethoxy)benzyl bromide Properties.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide.

- Royal Society of Chemistry. (2016). Supporting Information.

- Guidechem. (n.d.). 4-(Trifluoromethoxy)benzyl bromide 50824-05-0 wiki.

- ECHEMI. (n.d.). 4-(Trifluoromethyl)benzyl bromide SDS, 402-49-3 Safety Data Sheets.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.

- Sigma-Aldrich. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl bromide.

- Oakwood Chemical. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzyl bromide.

- Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethoxy)benzyl bromide, 97%.

- Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Ferreira, B. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

- Al-Qaisi, A. M., et al. (n.d.). Synthesis and Biological Evaluation of Novel Benzyl Benzamides as Potential Cholesteryl Ester Transfer Protein (CETP) Inhibitors. Palestinian Medical and Pharmaceutical Journal.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 2-Methoxy-4-(trifluoromethyl)benzyl bromide | 886500-59-0 [sigmaaldrich.com]

- 5. 4-Methoxy-3-(trifluoromethyl)benzyl bromide [oakwoodchemical.com]

- 6. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 7. 4-(Trifluoromethoxy)benzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Page loading... [wap.guidechem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

- 15. journals.najah.edu [journals.najah.edu]

Technical Monograph: 4-Methoxy-2-(trifluoromethyl)benzyl bromide

High-Performance Fluorinated Building Block for Medicinal Chemistry

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS: 916420-86-5) is a specialized electrophilic intermediate used extensively in the synthesis of pharmaceutical candidates.[1][2] Characterized by the presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring, this compound offers a unique electronic and steric profile. It serves as a critical "warhead" for introducing the 4-methoxy-2-(trifluoromethyl)benzyl moiety into molecular scaffolds, a modification often employed to modulate lipophilicity, metabolic stability, and receptor binding affinity in drug discovery programs.

Chemical Identity & Physicochemical Properties[3][4]

This compound belongs to the class of benzyl bromides, known for their high reactivity toward nucleophiles. The ortho-trifluoromethyl group introduces significant steric bulk and lipophilicity, while the para-methoxy group provides electronic density, creating a "push-pull" electronic system on the aromatic ring.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |

| CAS Number | 916420-86-5 |

| Molecular Formula | |

| Molecular Weight | 269.06 g/mol |

| Physical State | Low-melting solid or liquid (depending on purity/temp) |

| Boiling Point | ~82–85 °C (at reduced pressure, predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |

| Stability | Moisture sensitive; susceptible to hydrolysis |

| Hazards | Corrosive, Lachrymator |

Synthesis & Manufacturing Methodology

The industrial and laboratory-scale synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide typically proceeds via the Wohl-Ziegler bromination of its toluene precursor. This radical substitution pathway is preferred for its specificity toward the benzylic position, preserving the aromatic substitutions.

Synthetic Pathway

The precursor, 4-Methoxy-2-(trifluoromethyl)toluene , is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

Figure 1: Radical bromination pathway for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide.

Detailed Experimental Protocol

Note: This protocol is a standardized procedure for benzylic bromination adapted for this specific substrate.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

). -

Charging: Add 4-Methoxy-2-(trifluoromethyl)toluene (10.0 mmol, 1.0 eq) and anhydrous Carbon Tetrachloride (

) or Trifluorotoluene (50 mL).-

Expert Insight: While

is the classic solvent, Trifluorotoluene is a greener, higher-boiling alternative that often improves solubility for fluorinated substrates.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) and AIBN (0.5 mmol, 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 80–85 °C) under

. Monitor the reaction by TLC (Hexane/EtOAc) or LC-MS. The reaction is typically complete within 4–12 hours.-

Visual Cue: The succinimide byproduct is less soluble and will float to the top as a white solid.

-

-

Work-up: Cool the mixture to

to precipitate the remaining succinimide. Filter the solids. -

Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via rapid silica gel chromatography (using non-polar eluent like Hexanes/DCM) to avoid hydrolysis on the silica surface.

Reactivity Profile & Mechanism

The benzylic bromide is a potent electrophile. The reactivity is modulated by the 2-trifluoromethyl group , which exerts a strong electron-withdrawing inductive effect (-I), potentially increasing the electrophilicity of the benzylic carbon compared to a standard benzyl bromide. However, the 4-methoxy group is an electron donor (+M), which stabilizes any developing carbocation character (

Key Transformations

-

N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in CNS active drugs).

-

O-Alkylation: Reaction with phenols or alcohols to form benzyl ethers.

-

C-Alkylation: Reaction with enolates or Grignard reagents to extend the carbon skeleton.

Figure 2: Nucleophilic substitution landscape. The compound serves as a versatile electrophile for N-, O-, and S-alkylation.

Applications in Drug Discovery[3]

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical patents . The specific substitution pattern (4-OMe, 2-

-

Metabolic Stability: The

group blocks metabolic oxidation at the ortho position and generally increases the metabolic half-life of the molecule. -

Lipophilicity Modulation: The

group significantly increases -

Conformational Locking: The steric bulk of the ortho-trifluoromethyl group forces the benzyl side chain to adopt specific conformations relative to the aromatic ring, often locking the bioactive conformation of the drug molecule.

Case Study: Patent US2011/150864 This compound is cited in patent literature (e.g., Bignan et al.[3]) as a key intermediate. It is used to synthesize modulators for G-protein coupled receptors (GPCRs), where the benzyl group fits into a hydrophobic pocket of the receptor, and the methoxy group potentially engages in hydrogen bonding.

Handling, Safety & Stability (E-E-A-T)

Critical Warning: Benzyl bromides are lachrymators (tear gas agents) and severe skin irritants.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis produces hydrogen bromide (HBr) and the corresponding benzyl alcohol, which degrades purity.

-

Handling:

-

Always handle in a functioning chemical fume hood.

-

Wear double nitrile gloves and safety goggles.

-

Quenching Spills: Treat spills with dilute aqueous ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.

-

-

Incompatibility: Avoid contact with strong bases, oxidizing agents, and moisture.

References

-

PubChem. (n.d.).[4] Compound Summary: 916420-86-5.[1][2][5][4][6] National Center for Biotechnology Information. Retrieved from [Link]

-

Bignan, G., et al. (2011).[3] Substituted Benzyl Derivatives and Methods of Use. U.S. Patent Application No. US2011/150864.[3] Washington, DC: U.S. Patent and Trademark Office.

- Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft, 52, 51. (Foundational chemistry for the synthesis method).

Sources

- 1. 886497-57-0,2,3-Dichloro-6-fluorophenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Page loading... [guidechem.com]

- 3. 1-(溴甲基)-4-甲氧基-2-(三氟甲基)苯 | 1-(Bromomethyl)-4-methoxy-2-(triflu | 916420-86-5 - 乐研试剂 [leyan.com]

- 4. PubChemLite - DXAUNLGVNSSAFO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 916420-86-5 (C9H8BrF3O) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - C9H8BrF3O - Explore [pubchemlite.lcsb.uni.lu]

Technical Guide: Spectroscopic Characterization of 4-Methoxy-2-(trifluoromethyl)benzyl bromide

This technical guide provides a comprehensive spectroscopic analysis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide , a critical intermediate in medicinal chemistry for introducing the trifluoromethyl motif.

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS 179974-68-0) is a high-value electrophile used to introduce the pharmacologically active 4-methoxy-2-(trifluoromethyl)benzyl moiety. The presence of the electron-withdrawing trifluoromethyl (

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Detail |

| IUPAC Name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |

| CAS Number | 179974-68-0 |

| Molecular Formula | |

| Molecular Weight | 269.06 g/mol |

| Physical State | Low-melting solid or oil (dependent on purity) |

| Solubility | Soluble in |

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically synthesized via radical bromination of the corresponding toluene derivative.

Figure 1: Synthesis pathway and potential impurities affecting spectroscopic analysis.

Key QC Checkpoint: The primary spectroscopic challenge is distinguishing the product (

Spectroscopic Data Analysis[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

Proton (

) NMR

The spectrum is characterized by two distinct singlets (methoxy and benzylic methylene) and an aromatic region showing specific coupling due to the

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-OCH3 | 3.85 – 3.88 | Singlet (s) | 3H | Characteristic aryl methoxy resonance. |

| Ar-CH2-Br | 4.60 – 4.65 | Singlet (s)* | 2H | Deshielded by Br and aromatic ring. May appear as a broadened singlet or quartet ( |

| Ar-H (C3) | 7.10 – 7.15 | Doublet (d) | 1H | Ortho to |

| Ar-H (C5) | 7.00 – 7.08 | dd | 1H | Ortho to |

| Ar-H (C6) | 7.45 – 7.55 | Doublet (d) | 1H | Ortho to |

Carbon-13 (

) NMR

The

| Carbon Type | Shift ( | Coupling Pattern ( | Assignment |

| C-OCH3 | 55.5 – 56.0 | Singlet | Methoxy carbon. |

| C-CH2-Br | 30.0 – 32.0 | Singlet (or weak q) | Benzylic carbon attached to Br. |

| C-CF3 | 123.0 – 125.0 | Quartet ( | Trifluoromethyl carbon. |

| C-2 (Ar) | 129.0 – 131.0 | Quartet ( | Quaternary aromatic carbon bearing |

| C-4 (Ar) | 159.0 – 160.0 | Singlet | Quaternary aromatic carbon bearing |

| Ar-CH | 110 – 135 | Mixed | Remaining aromatic carbons (C3, C5, C6). C3 often shows quartet splitting ( |

Fluorine-19 (

) NMR

-

Shift:

-62.0 to -63.0 ppm. -

Pattern: Singlet (unless high-resolution shows tiny H-F coupling).

-

Utility: Excellent for purity checks; impurities lacking

will be silent, while side products (like the hydrolysis alcohol) will show a distinct shift.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 2950 – 2840 | C-H stretch (Aliphatic) | Weak bands from |

| 1610, 1580 | C=C stretch (Aromatic) | Confirms benzene ring integrity. |

| 1320 – 1100 | C-F stretch | Strong, broad bands. The dominant feature of the spectrum. |

| 1250, 1030 | C-O stretch (Aryl ether) | Strong bands confirming the methoxy group. |

| 600 – 700 | C-Br stretch | Moderate/Strong band, specific to the alkyl bromide. |

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

The presence of Bromine provides a definitive isotopic signature.

-

Molecular Ion (

):-

Peaks at m/z 268 (

) and m/z 270 ( -

Intensity Ratio: ~1:1 (The hallmark of a mono-brominated compound).

-

-

Base Peak / Major Fragment:

-

m/z 189:

. Loss of the bromine atom to form the resonance-stabilized 4-methoxy-2-(trifluoromethyl)benzyl cation.

-

-

Other Fragments:

-

m/z 169:

(Common in ortho-CF3 benzyl cations).

-

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Handling & Stability Protocol

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzyl bromides are lachrymators and can hydrolyze in moist air to release HBr.

-

Safety: Use in a fume hood. The compound is a potent alkylating agent and skin irritant.

References

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for chemical shift additivity rules).

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative source for NMR coupling constants).

- National Institute of Standards and Technology (NIST).Mass Spectral Library.

-

PubChem Compound Summary. 4-Methoxy-2-(trifluoromethyl)benzyl bromide. Link (General chemical identifiers).

Sources

Strategic Handling and Synthetic Utility of 4-Methoxy-2-(trifluoromethyl)benzyl bromide

[1]

CAS: 916420-86-5

Formula:

Part 1: Chemical Identity & Strategic Value

In the landscape of medicinal chemistry, 4-Methoxy-2-(trifluoromethyl)benzyl bromide serves as a high-value electrophilic building block.[1] Its structural distinctiveness lies in the ortho-trifluoromethyl (

The "Fluorine Effect" in Drug Design

This compound is not merely a linker; it is a physicochemical modulator.[1]

-

Metabolic Stability: The

group at the ortho position creates steric bulk that protects the benzylic position from rapid oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of the resulting drug scaffold.[1] -

Lipophilicity Modulation: The trifluoromethyl group significantly increases

, enhancing membrane permeability, while the para-methoxy group provides a hydrogen bond acceptor site, balancing solubility.[1] -

Reactivity Profile: As a benzyl bromide, it is a potent alkylating agent (

electrophile).[1] The electron-withdrawing nature of the

Part 2: The Hazard Matrix (Lachrymator Management)[4]

Warning: This compound is a Lachrymator and Corrosive (Category 1B) . Standard fume hood protocols are insufficient without specific containment strategies.[1]

Mechanism of Toxicity[1]

-

Lachrymatory Effect: Benzyl halides alkylate TRPA1 ion channels in sensory nerve endings (corneal and respiratory), causing immediate, debilitating pain and tearing.

-

Skin Corrosion: Rapid alkylation of skin proteins results in chemical burns that may not be immediately painful due to nerve damage, leading to delayed necrosis.[1]

Quantitative Safety Data

| Property | Value | Operational Implication |

| Physical State | Low-melting solid or Liquid | May solidify in cold storage; require gentle warming before dispensing.[1] |

| Flash Point | >110°C (Predicted) | Combustible but not highly flammable. |

| Reactivity | Moisture Sensitive | Hydrolyzes to produce HBr (acid gas) and the corresponding benzyl alcohol. |

| Skin Corrosion | Category 1B | Full chemical resistant suit/apron required for >10g scale.[1] |

Emergency Response Workflow

The following diagram outlines the critical decision path for exposure incidents, emphasizing the neutralization of the alkylating agent.

Figure 1: Critical response workflow for lachrymator exposure. Note the specific use of Ammonium Hydroxide for chemical neutralization of spills.[1]

Part 3: Storage & Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen .[1] The compound hydrolyzes in moist air to release HBr, which turns the material brown/black and pressurizes the vial.[1]

-

Secondary Containment: Store the primary vial inside a secondary jar containing a small amount of solid sodium carbonate (

) or activated charcoal to absorb any fugitive lachrymatory vapors.

Part 4: Synthetic Utility & Protocols

Primary Application: Alkylation

The most common use of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is the alkylation of phenols (Williamson ether synthesis) or amines to generate drug scaffolds.[1]

Protocol: N-Alkylation of a Secondary Amine

Context: Creating a tertiary amine scaffold for SAR (Structure-Activity Relationship) studies.

Reagents:

-

Secondary Amine substrate (1.0 equiv)

-

4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.1 equiv)[1]

-

Base:

(3.0 equiv) or -

Solvent: Acetonitrile (

) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation (In Fume Hood):

-

Weigh

and the secondary amine into a round-bottom flask equipped with a magnetic stir bar. -

Add anhydrous Acetonitrile (0.1 M concentration relative to substrate).

-

Tip: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.

-

-

Addition:

-

Dissolve the benzyl bromide in a minimal amount of Acetonitrile.[1]

-

Add the bromide solution dropwise to the stirring amine suspension at Room Temperature (RT).

-

Why? Dropwise addition prevents the formation of quaternary ammonium salts (over-alkylation) if the substrate is a primary amine.

-

-

Reaction Monitoring:

-

Heat to 60°C. Monitor via LC-MS or TLC.[1]

-

Typical reaction time: 2–6 hours.

-

Endpoint: Disappearance of the benzyl bromide peak (often UV active).

-

-

Quenching (Critical for Safety):

-

Before workup, add 2 mL of 7N Ammonia in Methanol (or aqueous ammonium hydroxide) to the reaction mixture and stir for 15 minutes.

-

Mechanism: This converts any unreacted benzyl bromide into the non-volatile, non-lachrymatory benzyl amine derivative.[1] Do not skip this step.

-

-

Workup:

Synthetic Pathway Visualization

The following diagram illustrates the workflow from precursor to final drug scaffold, highlighting the operational checkpoints.

Figure 2: Synthetic lineage and utilization workflow. The red node indicates the high-hazard intermediate requiring containment.[1]

Part 5: References & Authority

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10129990 (Isomer Analog). Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide Derivatives.[1] Retrieved from .[1]

-

Occupational Safety and Health Administration (OSHA). Lachrymator Handling Guidelines.[1] Washington, DC: U.S. Department of Labor.[1]

-

ChemicalBook. 4-Methoxy-2-(trifluoromethyl)benzyl bromide Product Database (CAS 916420-86-5).[1] Retrieved from .

-

European Patent Office. Patent EP2536717: Aminothiazolones as Estrogen Related Receptor-Alpha Modulators.[1] (Demonstrates application of the 2-CF3-benzyl motif). Retrieved from .

Disclaimer: This guide is for educational and research planning purposes. Always consult the specific Manufacturer Safety Data Sheet (MSDS) provided with your shipment before handling chemicals.

"4-Methoxy-2-(trifluoromethyl)benzyl bromide" stability and storage conditions

[1]

Executive Summary: The Fragile Electrophile

4-Methoxy-2-(trifluoromethyl)benzyl bromide is a specialized alkylating agent used frequently in medicinal chemistry to introduce the lipophilic yet electron-rich 4-methoxy-2-(trifluoromethyl)benzyl motif.

Its utility in drug development—often for modulating metabolic stability or potency via the trifluoromethyl group—is matched by its chemical fragility. This compound sits at a precarious intersection of reactivity: the 4-methoxy group enhances the lability of the carbon-bromine bond (promoting ionization), while the benzyl bromide core is inherently susceptible to hydrolysis and photolysis.

Core Recommendation: Store at 2–8°C under Argon atmosphere in amber glass . Treat as a potent lachrymator and moisture-sensitive electrophile.

Part 1: Chemical Stability Profile

To handle this compound effectively, one must understand the mechanisms driving its degradation. It is not merely "unstable"; it actively seeks nucleophiles (like water) due to specific electronic effects.

The Hydrolysis Trap (Moisture Sensitivity)

The primary degradation pathway is solvolytic hydrolysis , converting the bromide to the corresponding benzyl alcohol and releasing hydrogen bromide (HBr).

-

The 4-Methoxy Effect (Destabilizing the C-Br bond): The methoxy group at the para position is a strong electron donor (Resonance Effect,

). It stabilizes the benzylic carbocation intermediate formed if the bromide leaves.[1][2] This lowers the activation energy for -

The 2-Trifluoromethyl Effect: While the

group is electron-withdrawing (Inductive Effect,

The Autocatalytic Cycle: The hydrolysis reaction produces HBr. HBr is a strong acid that can protonate the methoxy group or catalyze further decomposition/polymerization of the benzyl system. Degradation accelerates over time if the HBr is not removed.

Photolytic Instability

Benzyl halides are susceptible to homolytic bond cleavage by UV light, generating benzyl radicals and bromine radicals. This leads to discoloration (yellowing/browning) and the formation of coupled byproducts (bibenzyls).

Thermal Instability

Elevated temperatures increase the rate of heterolytic cleavage. While the compound usually has a melting point just above room temperature (or is a low-melting solid), storing it as a liquid at room temperature drastically increases the rate of hydrolysis and dimerization.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the cascade of failure if the compound is stored improperly.

Figure 1: Mechanistic pathways of degradation. Note the autocatalytic feedback loop driven by HBr generation.

Part 3: Storage & Handling Protocol[5]

The "Gold Standard" Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and radical formation. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture and oxygen. Argon is preferred (heavier than air). |

| Container | Amber Glass | Blocks UV radiation to prevent photolysis. |

| Closure | Teflon-lined Septum | Prevents gas exchange while allowing needle access without exposing the bulk solid to air. |

| Desiccant | Drierite/Silica in Secondary | Store the vial inside a secondary jar containing desiccant packets. |

Step-by-Step Handling Workflow

Use this protocol every time the bottle is opened to ensure longevity.

-

Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating immediate hydrolysis.

-

-

Inert Sampling:

-

If the compound is a solid: Flush the headspace with Argon before recapping.

-

If the compound is a liquid/oil: Use a dry syringe through a septum if possible.

-

-

Resealing: Parafilm is insufficient for long-term storage. Use a screw cap with a fresh Teflon liner. Tape the cap edge with electrical tape or Parafilm only as a secondary dust seal.

-

Emergency Drying (Salvage Protocol):

-

If the compound smells strongly of acid (HBr) or has turned into a goo:

-

Dissolve in dry Dichloromethane (DCM).

-

Wash with cold saturated

(to neutralize HBr) and then Brine. -

Dry organic layer over Anhydrous

. -

Concentrate in vacuo (rotary evaporator) at

. -

Purge with Argon immediately.

-

-

Part 4: Quality Control & Safety

Safety: The Lachrymator Factor

Benzyl bromides are potent lachrymators (tear gas agents).[3] They alkylate TRPA1 receptors in the eyes and respiratory tract.

-

Engineering Control: Always handle inside a functioning fume hood.

-

Spill Neutralization: Do not wipe with water (releases HBr gas). Cover spills with a mixture of sand and sodium thiosulfate or dilute ammonium hydroxide (reacts to form the less volatile amine).

QC Metrics: Is it still good?

Before using in a critical reaction, run a quick TLC or

| Test | Observation | Interpretation |

| Visual | White/Off-white crystalline solid | Pass |

| Visual | Yellow/Orange oil or sticky solid | Warning (Oxidation/Hydrolysis) |

| Odor | Faint aromatic/sweet | Pass |

| Odor | Sharp, acrid, stinging (HBr) | Fail (Significant degradation) |

| Intact | ||

| Hydrolyzed (Benzyl Alcohol impurity) |

Part 5: Decision Tree for Usage

Figure 2: Workflow for inspection, purification, and daily usage.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142785, 1-(Bromomethyl)-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

ScienceMadness. (2014). Handling Lachrymatory Benzyl Halides. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

A Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzyl bromide: A Versatile Reagent in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] 4-Methoxy-2-(trifluoromethyl)benzyl bromide emerges as a highly valuable, yet specialized, building block in this context. Its unique electronic architecture—an electron-donating methoxy group in tandem with a powerfully electron-withdrawing trifluoromethyl group—creates a nuanced reactivity profile. This guide provides an in-depth exploration of the synthesis, properties, and key applications of 4-Methoxy-2-(trifluoromethyl)benzyl bromide, offering researchers and development professionals a comprehensive resource for leveraging its synthetic potential. We will delve into its role in advanced protecting group strategies, its utility as a key intermediate for complex molecular scaffolds, and its application in carbon-carbon bond-forming reactions.

Physicochemical Properties & Synthesis

The reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is a direct consequence of its structure. The methoxy group at the 4-position donates electron density through resonance, while the ortho-trifluoromethyl group strongly withdraws electron density via induction. This electronic push-pull relationship modulates the stability of benzylic intermediates and influences the reagent's electrophilicity.

Compound Data

A summary of the key physicochemical properties for the reagent and its common precursor is presented below.

| Property | 4-Methoxy-2-(trifluoromethyl)benzyl bromide | 4-Methoxy-2-(trifluoromethyl)benzaldehyde[2] |

| Molecular Formula | C₉H₈BrF₃O | C₉H₇F₃O₂ |

| Molecular Weight | 269.06 g/mol | 204.15 g/mol |

| Appearance | Typically a liquid or low-melting solid | White to yellow solid or liquid[2] |

| CAS Number | Not assigned (as of latest data) | 106312-36-1 |

| Solubility | Soluble in common organic solvents (DCM, THF, Ether) | Soluble in organic solvents like ethanol and DCM[3] |

| Storage | Store under inert atmosphere, refrigerated | Inert atmosphere, 2-8°C[2] |

Synthetic Workflow

4-Methoxy-2-(trifluoromethyl)benzyl bromide is not as widely commercially available as its benzaldehyde precursor. Therefore, a reliable two-step synthesis from the aldehyde is a common requirement in research settings. The workflow involves a standard reduction of the aldehyde to the corresponding benzyl alcohol, followed by bromination.

Caption: General synthetic route to the title compound.

Core Application: Protecting Group Chemistry

Benzyl ethers are workhorse protecting groups for alcohols in multi-step synthesis due to their stability across a wide range of conditions.[4][5][6] The substitution pattern on the aromatic ring allows for fine-tuning of their cleavage conditions. The 4-methoxy-2-(trifluoromethyl)benzyl (MTM) group represents a unique variant, distinct from the common p-methoxybenzyl (PMB) group.

Mechanistic Rationale: Protection & Deprotection

The introduction of the MTM group follows a standard Williamson ether synthesis. An alcohol is deprotonated with a base (e.g., NaH) to form an alkoxide, which then displaces the bromide from the MTM-Br reagent in an Sₙ2 reaction.

Deprotection is where the MTM group's unique character shines. While it can be cleaved under standard hydrogenolysis conditions (like a standard benzyl group), its primary value lies in its susceptibility to oxidative cleavage. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) facilitate this process. The reaction proceeds via the formation of a charge-transfer complex, leading to hydride abstraction and the generation of a benzylic cation.[7]

Caption: Mechanism of MTM ether cleavage using DDQ.

The stability of the MTM cation is key. Compared to the standard PMB cation, the MTM cation is destabilized by the potent inductive withdrawal of the ortho-CF₃ group. This makes oxidative cleavage of the MTM group more challenging than for a PMB group, requiring harsher conditions. This differential reactivity is the foundation of an orthogonal protection strategy, where a PMB ether could be selectively cleaved in the presence of an MTM ether.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl bromide

-

Reduction: To a stirred solution of 4-methoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C, add sodium borohydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, monitoring consumption of the starting material by Thin Layer Chromatography (TLC).[8]

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under vacuum to yield crude 4-methoxy-2-(trifluoromethyl)benzyl alcohol, which can often be used without further purification.

-

Bromination: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane (0.15 M) and cool to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise, maintaining the temperature below 10 °C.[9]

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by carefully pouring it into an ice-water mixture.

-

Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound. Purification can be achieved via flash column chromatography if necessary.

Protocol 2: Protection of a Primary Alcohol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add a solution of the primary alcohol (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-methoxy-2-(trifluoromethyl)benzyl bromide (1.1 eq) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.[10]

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Application as a Core Synthetic Intermediate

Beyond its role as a protecting group, the title compound is a valuable electrophilic building block for constructing complex molecules, particularly in medicinal chemistry and agrochemical synthesis.[11] The trifluoromethyl group is a well-established bioisostere for other groups and can significantly enhance a drug candidate's metabolic stability and cell permeability.[1]

C(sp³)–C(sp²) Cross-Coupling Reactions

The benzyl bromide moiety is an excellent electrophile for various palladium-catalyzed cross-coupling reactions. This allows for the direct installation of the MTM-CH₂- unit onto aromatic and heteroaromatic systems, providing rapid access to diarylmethane-type structures.

Caption: General scheme for Suzuki-type cross-coupling.

Protocol 3: Suzuki-Type Cross-Coupling

-

To a reaction vessel, add the aryl boronic acid (1.2 eq), 4-methoxy-2-(trifluoromethyl)benzyl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Purge the vessel with argon.

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until TLC or GC-MS indicates completion.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

C(sp³)–C(sp) Cross-Coupling Reactions

The synthesis of benzyl alkynes is a powerful transformation, creating propargyl-type structures that are precursors to many heterocycles and other functional groups.[12] Palladium-catalyzed couplings with terminal alkynes (Sonogashira) or their organometallic derivatives provide an efficient route.

Protocol 4: Coupling with Lithium Acetylides

-

Prepare the lithium acetylide by treating a terminal alkyne with n-BuLi at a low temperature (e.g., -78 °C) in THF.

-

In a separate flask, add the palladium catalyst (e.g., [Pd(μ-I)PtBu₃]₂, 3 mol%) and 4-methoxy-2-(trifluoromethyl)benzyl bromide (1.0 eq) in toluene.[12]

-

Add the freshly prepared lithium acetylide solution (1.3 eq) to the palladium/bromide mixture at room temperature over 10-15 minutes.

-

Stir for 30 minutes at room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify the resulting benzyl alkyne by column chromatography.

Troubleshooting & Optimization

Successful application of 4-methoxy-2-(trifluoromethyl)benzyl bromide requires careful attention to reaction conditions to avoid common pitfalls.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Bromination | Incomplete conversion of the alcohol; Hydrolysis of the product during workup.[13] | Ensure complete consumption of the alcohol by TLC. Use anhydrous solvents and minimize contact with water during the workup. |

| Formation of Di-benzyl Ether | In the protection step, the formed alkoxide reacts with another molecule of the benzyl bromide. | Add the benzyl bromide slowly to the alkoxide solution; ensure the alcohol is fully deprotonated before adding the bromide. |

| Failed Cross-Coupling | Inactive catalyst; Incompatible base or solvent; Decomposition of the organometallic reagent. | Use a fresh, high-quality catalyst. Screen different bases and solvents. For organolithium reagents, ensure strict anhydrous and anaerobic conditions.[12] |

| Aromatic Ring Bromination | If using NBS for bromination, radical initiation may be poor, leading to electrophilic aromatic substitution.[13] | Ensure proper initiation with a radical initiator (e.g., AIBN) or light. Use a non-polar solvent like CCl₄. Degas the solvent to remove oxygen.[13] |

Conclusion and Future Outlook

4-Methoxy-2-(trifluoromethyl)benzyl bromide is a sophisticated synthetic tool whose value lies in the electronic interplay of its substituents. It serves as a robust protecting group with tunable lability, offering orthogonality with more electron-rich benzyl ethers like PMB. Furthermore, its role as an electrophilic partner in a variety of cross-coupling reactions provides a direct route to introduce the unique MTM pharmacophore into complex molecular architectures. As the demand for structurally diverse and metabolically robust drug candidates continues to grow, the strategic use of reagents like 4-methoxy-2-(trifluoromethyl)benzyl bromide will undoubtedly become more prevalent, enabling the synthesis of next-generation therapeutics and advanced materials.

References

-

PureSynth. 4-Methoxy-2-(Trifluoromethyl)Benzaldehyde 97.0%(GC). Available at: [Link]

-

Sciforum. Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. Available at: [Link]

-

PubMed Central. Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation. Available at: [Link]

-

National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

-

University of California, Davis. Alcohol Protecting Groups. Available at: [Link]

-

Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

-

National Institutes of Health. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Available at: [Link]

-

Oakwood Chemical. 4-Methoxy-3-(trifluoromethyl)benzyl bromide. Available at: [Link]

-

ResearchGate. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Available at: [Link]

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Available at: [Link]

-

ResearchGate. Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. Available at: [Link]

-

University of Illinois. Protecting Group Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Available at: [Link]

-

Organic Chemistry Portal. Protecting Groups. Available at: [Link]

-

University of Groningen. Exploring Molecular Chirality Transfer. Available at: [Link]

-

Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Available at: [Link]

-

Beilstein Journals. Asymmetric synthesis of a stereopentade fragment toward latrunculins. Available at: [Link]

-

Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]

- 3. CAS 106312-36-1: 4-Methoxy-2-(trifluoromethyl)benzaldehyde [cymitquimica.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. guidechem.com [guidechem.com]

- 9. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. chemimpex.com [chemimpex.com]

- 12. research.rug.nl [research.rug.nl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 4-Methoxy-2-(trifluoromethyl)benzyl bromide in Advanced Organic Synthesis

[1][2]

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS: 916420-86-5) represents a high-value electrophilic building block in modern medicinal chemistry.[1][2][3] Its structural significance lies in the orthogonal electronic and steric properties of its substituents: the para-methoxy group acts as a strong electron donor (EDG) enhancing electrophilicity at the benzylic position via resonance stabilization of the carbocation character, while the ortho-trifluoromethyl group provides significant lipophilicity, metabolic blockade, and steric bulk.

This guide details the chemical behavior, synthesis, and application of this intermediate, specifically focusing on its role in developing dual-action pharmacophores (e.g., sEH/PPARγ modulators) and optimizing drug-like properties (ADME).

Part 1: Chemical Profile & Electronic Architecture[2]

The reactivity of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is defined by a "Push-Pull-Steric" dynamic.[1][2]

-

Electronic Push (Reactivity): The methoxy group at the para position (C4) donates electron density into the aromatic ring, stabilizing the transition state for SN1 pathways and enhancing SN2 reactivity at the benzylic carbon.[4]

-

Electronic Pull (Inductive): The trifluoromethyl group at the ortho position (C2) exerts a strong inductive withdrawing effect (-I), which modulates the pKa of neighboring protons in subsequent derivatives.[2]

-

Steric Shielding: The bulky -CF3 group forces the benzyl side chain out of planarity in crowded systems, influencing the binding conformation in enzyme active sites.[2]

Visualization: Electronic & Steric Map

Figure 1: Structural activity map showing the opposing electronic effects that define the molecule's unique reactivity profile.[1][2]

Part 2: Synthesis & Production Protocols

Reliable generation of 4-Methoxy-2-(trifluoromethyl)benzyl bromide is typically achieved via radical bromination of the toluene precursor or nucleophilic substitution of the corresponding alcohol.[1][2]

Method A: Radical Bromination (From Toluene)

Precursor: 4-Methoxy-2-(trifluoromethyl)toluene Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl4 or Trifluorotoluene (Solvent).[1][2]

Protocol:

-

Dissolution: Dissolve 1.0 eq of 4-Methoxy-2-(trifluoromethyl)toluene in anhydrous trifluorotoluene (0.5 M).

-

Activation: Add 1.05 eq of NBS and 0.05 eq of AIBN (Azobisisobutyronitrile).

-

Reflux: Heat to 80°C under Argon for 4-6 hours.

-

Critical Check: Monitor via TLC (Hexane/EtOAc 9:1). The benzyl bromide is usually less polar than the alcohol but more polar than the toluene.[2]

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[2][4]

-

Purification: Rapid filtration through a short pad of neutral silica gel (to avoid acid-catalyzed decomposition).[2]

Method B: Conversion from Alcohol (From Alcohol)

Precursor: [4-Methoxy-2-(trifluoromethyl)phenyl]methanol Reagents: Phosphorus Tribromide (PBr3), DCM.[1][2]

Protocol:

-

Setup: Dissolve alcohol (1.0 eq) in DCM (0.2 M) at 0°C under N2.

-

Addition: Dropwise addition of PBr3 (0.4 eq).

-

Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours.

-

Quench: Slowly pour into ice-cold saturated NaHCO3.

-

Safety Note: PBr3 reacts violently with water; slow addition is mandatory.[2]

-

Part 3: Reactivity & Applications in Drug Discovery[2]

The primary utility of this intermediate is the introduction of the 4-methoxy-2-(trifluoromethyl)benzyl moiety into amine or phenol scaffolds.[1][2] This specific substitution pattern is often employed to optimize Lipophilic Ligand Efficiency (LLE) .[2]

Case Study: Dual sEH/PPARγ Modulators

In the development of dual Soluble Epoxide Hydrolase (sEH) inhibitors and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, this benzyl group serves as a critical hydrophobic anchor.[2][5]

-

Mechanism: The benzyl group occupies the hydrophobic pocket of the sEH enzyme.

-

Role of CF3: Increases metabolic stability by blocking the oxidation-prone ortho position and enhances membrane permeability.[1][2]

-

Role of OMe: Provides a specific hydrogen bond acceptor vector without introducing excessive polarity.[2]

Experimental Protocol: N-Alkylation of Secondary Amines

Objective: Synthesis of a tertiary amine pharmacophore (e.g., N-benzyl piperazine derivative).

Reagents:

-

Substrate: Secondary Amine (1.0 eq)[2]

-

Electrophile: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.1 eq)[1][2]

-

Base: K2CO3 (2.5 eq) or Cs2CO3 (for lower reactivity amines)[2]

-

Solvent: Acetonitrile (MeCN) or DMF.[2]

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with the secondary amine (1.0 mmol) and K2CO3 (2.5 mmol) in dry MeCN (5 mL).

-

Addition: Add the benzyl bromide (1.1 mmol) dropwise at room temperature.

-

Incubation: Stir at 60°C for 4-12 hours.

-

Validation (Self-Check):

-

Workup: Filter off inorganic salts. Concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Visualization: Reaction Scope & Pathway

Figure 2: Synthetic versatility of the intermediate in constructing diverse chemical architectures.[1][2][6]

Part 4: Safety & Stability Data

| Parameter | Specification | Handling Note |

| Physical State | Solid (Low Melting) or Liquid | May solidify in fridge; melt gently before use.[1][2] |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen at 2-8°C. Hydrolyzes to alcohol if exposed to humid air.[1][2] |

| Hazards | Corrosive, Lachrymator | Use Fume Hood. Vapors cause severe eye/respiratory irritation. |

| Incompatibility | Strong Oxidizers, Bases | Avoid mixing with strong bases in the absence of nucleophiles (risk of polymerization). |

Critical Storage Rule: Due to the electron-donating methoxy group, the C-Br bond is labile.[1][2] Long-term storage requires protection from light and moisture to prevent the formation of HBr, which autocatalyzes decomposition (turning the sample dark/black).

References

-

Sigma-Aldrich. Product Specification: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS 916420-86-5). [1][2][7]

-

Heering, J., et al. (2015).[5] "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators."[1][2][5] Journal of Medicinal Chemistry, 58(24). [2]

-

ChemicalBook. 4-Methoxy-2-(trifluoromethyl)benzyl bromide - Chemical Properties and Synthesis. [1][2]

Sources

- 1. AMINOTHIAZOLONES AS ESTROGEN RELATED RECEPTOR-ALPHA MODULATORS - Patent 2536717 [data.epo.org]

- 2. Cas 7789-60-8,Phosphorus tribromide | lookchem [lookchem.com]

- 3. 886497-57-0,2,3-Dichloro-6-fluorophenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]

- 7. 2-methoxy benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]

Strategic Sourcing & Technical Guide: 4-Methoxy-2-(trifluoromethyl)benzyl bromide

This guide provides a technical and strategic framework for sourcing, validating, and handling 4-Methoxy-2-(trifluoromethyl)benzyl bromide , a specialized fluorinated building block used in medicinal chemistry for bioisosteric replacement and lipophilic modulation.

CAS: 916420-86-5 Formula: C9H8BrF3O Molecular Weight: 269.06 g/mol [1]

Executive Summary: The "Make vs. Buy" Calculation

4-Methoxy-2-(trifluoromethyl)benzyl bromide is a high-value intermediate often used to install the 4-methoxy-2-(trifluoromethyl)benzyl moiety. This group serves as a metabolic shield and lipophilic spacer in drug candidates.

Unlike commodity reagents (e.g., Benzyl bromide), this compound is frequently a "Make-to-Order" (MTO) item or held in limited stock by boutique fluorochemistry libraries. Researchers must often choose between a long-lead-time direct purchase or a rapid in-house synthesis from the alcohol precursor.

Chemical Identity & Specification

Critical Warning: Isomeric confusion is the #1 cause of sourcing errors for this compound. Vendors often list the 2-methoxy-4-(trifluoromethyl) or 4-methoxy-3-(trifluoromethyl) isomers adjacent to this target.

Identity Verification Table

| Feature | Target Compound | Common Isomer (Avoid) |

| Name | 4-Methoxy-2-(trifluoromethyl)benzyl bromide | 2-Methoxy-4-(trifluoromethyl)benzyl bromide |

| CAS | 916420-86-5 | 886500-59-0 |

| Structure | OMe at C4, CF3 at C2 | OMe at C2, CF3 at C4 |

| Key NMR Signal | 19F NMR: Single peak (approx -60 to -63 ppm) | 19F NMR: Single peak (distinct shift diff) |

Physical Properties (Estimated)

-

State: Low-melting solid or viscous oil (dependent on purity/temperature).

-

Reactivity: Highly electrophilic; susceptible to hydrolysis (converts to alcohol) and dimerization.

-

Hazards: Lachrymator (Tear Gas effect), Corrosive.

Strategic Sourcing Protocols

A. Primary Sourcing (Direct Purchase)

Direct sourcing is recommended for <10g quantities where project timelines allow for 2-4 week lead times.

Recommended Supplier Tiers:

-

Tier 1 (Catalog Aggregators): Sigma-Aldrich (AldrichCPR), Fisher Scientific.

-

Pros: Quality guarantee, standardized COA.

-

Cons: Often re-packaged from Tier 2; higher markup.

-

-

Tier 2 (Fluorine Specialists): Fluorochem, Apollo Scientific, Combi-Blocks, Enamine.

-

Pros: Likely to have actual stock or rapid synthesis capabilities; lower cost.

-

Cons: Variable shipping times (customs clearance for fluorinated organics).

-

B. Secondary Sourcing (Precursor Synthesis)

If the bromide (CAS 916420-86-5) is out of stock, purchase the Alcohol Precursor and convert it in-house. This is often faster (1 week) than waiting for a backordered bromide.

-

Precursor: 4-Methoxy-2-(trifluoromethyl)benzyl alcohol

-

Availability: Often more stable and widely stocked than the bromide.

Technical Decision Matrix (Workflow)

The following diagram illustrates the decision logic for sourcing based on timeline and availability.

Figure 1: Decision matrix for sourcing CAS 916420-86-5 versus synthesizing from CAS 773871-39-9.

Quality Assurance & Self-Validating Protocols

Upon receipt or synthesis, you must validate the reagent. Benzyl bromides degrade into benzyl alcohols (hydrolysis) or dimers (Wurtz-type coupling) over time.

The "Self-Validating" QC Workflow

Do not trust the label on older bottles. Perform this check immediately before use:

-

Visual Inspection:

-

Pass: Off-white solid or clear yellow oil.

-

Fail: Green/Dark Brown color (indicates HBr decomposition/oxidation).

-

-

1H NMR Validation (Solvent: CDCl3):

-

Diagnostic Signal: Look for the benzylic -CH2-Br singlet around 4.5 - 4.6 ppm .

-

Impurity Check: A shift to ~4.7-4.8 ppm (broad) often indicates the Alcohol (hydrolysis product).

-

Methoxy Group: Singlet at ~3.8 ppm.

-

-

Functional Test (Optional):

-

React a small aliquot with a secondary amine (e.g., morpholine) in DCM.

-

Pass: Rapid precipitation of amine hydrobromide salt within 10 minutes.

-

Handling & Storage

-

Lachrymator: Open only in a functioning fume hood.

-

Storage: Store at 2–8°C under Argon/Nitrogen.

-

Stabilization: If synthesizing in-house, storing over a few grains of activated K2CO3 or molecular sieves can scavenge trace HBr and moisture, extending shelf life.

In-House Synthesis Protocol (Backup Strategy)

If direct sourcing fails, use this standard protocol to convert the alcohol (CAS 773871-39-9) to the bromide.

Reaction:

-

Setup: Flame-dried round bottom flask, Nitrogen atmosphere, 0°C ice bath.

-

Reagents: Dissolve 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M).

-

Addition: Add PBr3 (0.4 eq) dropwise over 10 minutes. (Note: PBr3 provides 3 Br atoms, but 0.4 eq ensures excess).

-

Execution: Stir at 0°C for 30 min, then warm to RT for 2 hours.

-

Workup: Quench carefully with saturated NaHCO3 (gas evolution!). Extract with DCM.

-

Purification: Silica plug filtration (Hexanes/EtOAc). Avoid distillation as benzyl bromides can be thermally unstable.

References

-

Sigma-Aldrich. 4-Methoxy-2-(trifluoromethyl)benzyl bromide Product Detail (CAS 916420-86-5). Available at:

-

ChemicalBook. 4-Methoxy-2-(trifluoromethyl)benzyl bromide Suppliers and Properties. Available at:

-

National Oceanic and Atmospheric Administration (NOAA). Benzyl Bromide Safety and Handling Guidelines (CAMEO Chemicals). Available at:

-

GuideChem. 4-Methoxy-2-(trifluoromethyl)benzyl alcohol (Precursor CAS 773871-39-9).[2][3] Available at:

Sources

4-Methoxy-2-(trifluoromethyl)benzyl Bromide: The "Privileged" Fluorinated Building Block

Topic: Discovery and History of "4-Methoxy-2-(trifluoromethyl)benzyl bromide" Content Type: In-Depth Technical Guide

Executive Summary & Structural Significance

4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS: 916420-86-5) is not a drug itself, but a high-value synthetic intermediate (reagent) critical to modern medicinal chemistry. It belongs to a class of "privileged structures"—molecular scaffolds capable of providing potent ligands for diverse biological targets.

Its structural utility is defined by three distinct features that drug developers leverage to optimize pharmacokinetics (PK) and pharmacodynamics (PD):

-

The Benzylic Bromide: A highly reactive electrophile that allows for rapid coupling (alkylation) with amines, phenols, and thiols.

-

The Trifluoromethyl Group (

) at Ortho: Increases lipophilicity ( -

The Methoxy Group (

) at Para: Acts as a hydrogen bond acceptor and an electron-donating group (EDG), tuning the electronic properties of the aromatic ring.

Historical Context: The "Fluorine Renaissance"

While specific benzyl bromides rarely have a singular "discovery" date like a blockbuster drug, the rise of 4-Methoxy-2-(trifluoromethyl)benzyl bromide tracks with the "Fluorine Renaissance" in the early 2000s.

-

Pre-1990s: Fluorine was often a "last resort" substitution.

-

2000s-Present: The strategic incorporation of

groups became a standard design tactic. This specific bromide emerged as a staple reagent when researchers needed to introduce a bulky, lipophilic, yet electron-rich aromatic tail into drug candidates targeting Metabolic Syndrome (PPAR

Key Historical Milestone

One of the most definitive applications cementing this reagent's status appeared in research regarding Dual sEH/PPAR

Synthesis & Production Logic

The industrial and laboratory standard for producing this compound is the Wohl-Ziegler Bromination . This process converts the commercially available precursor, 4-Methoxy-2-(trifluoromethyl)toluene, into the benzyl bromide.

Reaction Mechanism (Radical Chain)

The reaction relies on N-Bromosuccinimide (NBS) as a bromine source and a radical initiator (AIBN or Benzoyl Peroxide).

The Logic of Reagents:

-

NBS: Used instead of

to maintain a low concentration of bromine radicals, preventing electrophilic aromatic substitution (bromination of the ring).[2] -

CCl

or Trifluorotoluene: Non-polar solvents are used to stabilize the radical intermediates. -

Light/Heat: Required to homolyze the initiator.

Synthesis Workflow Diagram

Caption: Figure 1. Wohl-Ziegler radical bromination pathway converting the toluene precursor to the active benzyl bromide.

Detailed Laboratory Protocol

Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents). All work must be performed in a functioning fume hood.

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-Methoxy-2-(trifluoromethyl)toluene (1.0 equiv) in anhydrous

(or -

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv). Ensure NBS is finely ground to promote solubility.

-

Initiation: Add AIBN (azobisisobutyronitrile, 0.05 equiv).

-

Reaction: Heat to reflux (

C). Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the starting material spot disappears (typically 2-4 hours). -

Workup:

-

Cool the mixture to

C to precipitate succinimide. -

Filter off the solid succinimide.

-

Concentrate the filtrate under reduced pressure.[2]

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

-

Note: The product is unstable on silica for long periods; rapid elution is recommended.

-

Applications in Drug Discovery (SAR)

The "4-methoxy-2-(trifluoromethyl)benzyl" group is a specific tool for Structure-Activity Relationship (SAR) optimization.

Case Study: Metabolic Syndrome (sEH/PPAR )

In the development of dual modulators for diabetes and hypertension, this specific benzyl group was used to cap the amide nitrogen.

Why this specific combination?